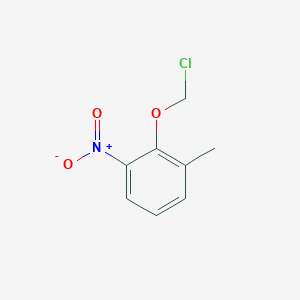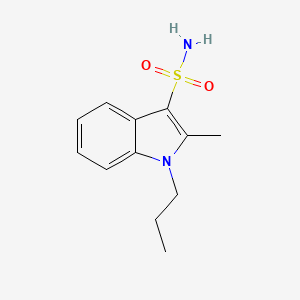![molecular formula C15H19NS B13184720 {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13184720.png)
{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is an organic compound that belongs to the class of thiophene derivatives It features a thiophene ring substituted with a 4-methylphenyl group and a propan-2-ylamine group
Méthodes De Préparation
The synthesis of {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine typically involves a multi-step process. One common synthetic route starts with the preparation of (thiophen-2-yl)magnesium bromide, which is then reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane. This intermediate is subsequently treated with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane. Finally, the brominated intermediate is reacted with methylamine to produce this compound .
Analyse Des Réactions Chimiques
{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the context of its structural similarity to methamphetamine.
Mécanisme D'action
The mechanism of action of {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine involves its interaction with neurotransmitter systems. It functions as a norepinephrine-dopamine reuptake inhibitor, which means it inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This action is similar to that of methamphetamine, although the compound is less potent. The molecular targets include norepinephrine and dopamine transporters, and the pathways involved are related to the modulation of neurotransmitter release and reuptake .
Comparaison Avec Des Composés Similaires
{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is structurally similar to several other compounds, including:
Methamphetamine: Both compounds share a similar core structure, but this compound has a thiophene ring instead of a benzene ring.
Methiopropamine: This compound is another thiophene derivative with similar pharmacological properties but different substitution patterns.
Propriétés
Formule moléculaire |
C15H19NS |
|---|---|
Poids moléculaire |
245.4 g/mol |
Nom IUPAC |
N-[[5-(4-methylphenyl)thiophen-2-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C15H19NS/c1-11(2)16-10-14-8-9-15(17-14)13-6-4-12(3)5-7-13/h4-9,11,16H,10H2,1-3H3 |
Clé InChI |
GSAXDTOPJUDVRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(S2)CNC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)
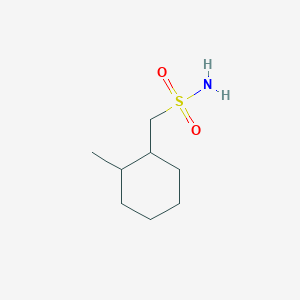
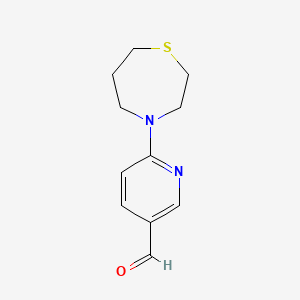
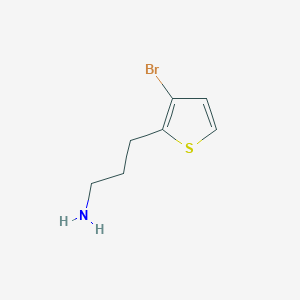
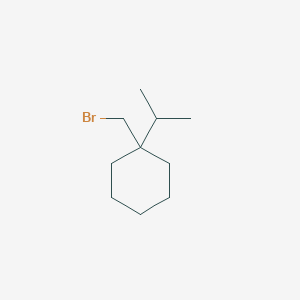
![2-[(2,6-Difluorophenyl)methyl]oxirane](/img/structure/B13184673.png)
![2-[(4-Methylphenyl)sulfonyl]cyclohexanamine](/img/structure/B13184674.png)
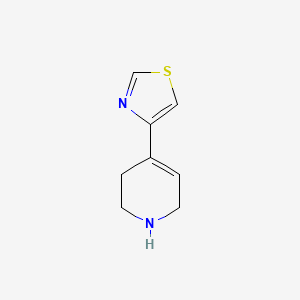

![3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13184696.png)
![2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13184699.png)
![[1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)
